

Mass Spectrometry Fragmentation Analysis of 3-Ethyl-2-pentanol: A Technical Guide

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Compound of Interest

Compound Name: **3-Ethyl-2-pentanol**

Cat. No.: **B1594631**

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This in-depth technical guide provides a comprehensive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of **3-Ethyl-2-pentanol**. The document details the primary fragmentation pathways, presents quantitative data on major fragments, outlines a typical experimental protocol for data acquisition, and includes a visual representation of the fragmentation logic. This information is critical for the structural elucidation and identification of this compound in complex matrices.

Core Fragmentation Pathways of Aliphatic Alcohols

The mass spectral fragmentation of alcohols, such as **3-Ethyl-2-pentanol**, is primarily governed by two characteristic reaction types: alpha-cleavage and dehydration.^[1]

- Alpha-Cleavage: This is the most significant fragmentation pathway for alcohols.^[1] It involves the cleavage of a carbon-carbon bond adjacent to the carbon atom bearing the hydroxyl group (the α -carbon). This process is driven by the formation of a resonance-stabilized oxonium ion.^[1] For secondary alcohols, cleavage can occur on either side of the α -carbon, leading to the expulsion of the larger alkyl group as a radical, which typically results in a more abundant fragment ion.^[2]
- Dehydration: This pathway involves the elimination of a water molecule (loss of 18 amu) from the molecular ion.^[1] While common for many alcohols, the resulting $[M-18]$ radical cation may undergo further fragmentation.^[1]

For secondary alcohols like **3-Ethyl-2-pentanol**, the molecular ion peak is often very small or entirely absent in a 70 eV EI spectrum due to the high instability of the initial radical cation.[2]

Quantitative Fragmentation Data for **3-Ethyl-2-pentanol**

The electron ionization mass spectrum of **3-Ethyl-2-pentanol** is characterized by several key fragment ions. The quantitative data, derived from the NIST Mass Spectrometry Data Center, is summarized in the table below.[3] The molecular weight of **3-Ethyl-2-pentanol** is 116.20 g/mol.[3]

m/z	Proposed Fragment Structure	Relative Intensity (%)	Fragmentation Pathway	Neutral Loss
116	[C7H16O] ⁺ • (Molecular Ion)	Very Low / Absent	Ionization	-
98	[C7H14] ⁺ •	Low	Dehydration	H ₂ O (18)
87	[C5H11O] ⁺	~40%	α-Cleavage	•C ₂ H ₅ (29)
73	[C4H ₉ O] ⁺	~25%	α-Cleavage	•C ₃ H ₇ (43)
59	[C ₃ H ₇ O] ⁺	~100% (Base Peak)	α-Cleavage	•C ₄ H ₉ (57)
45	[C ₂ H ₅ O] ⁺	~60%	α-Cleavage	•C ₅ H ₁₁ (71)

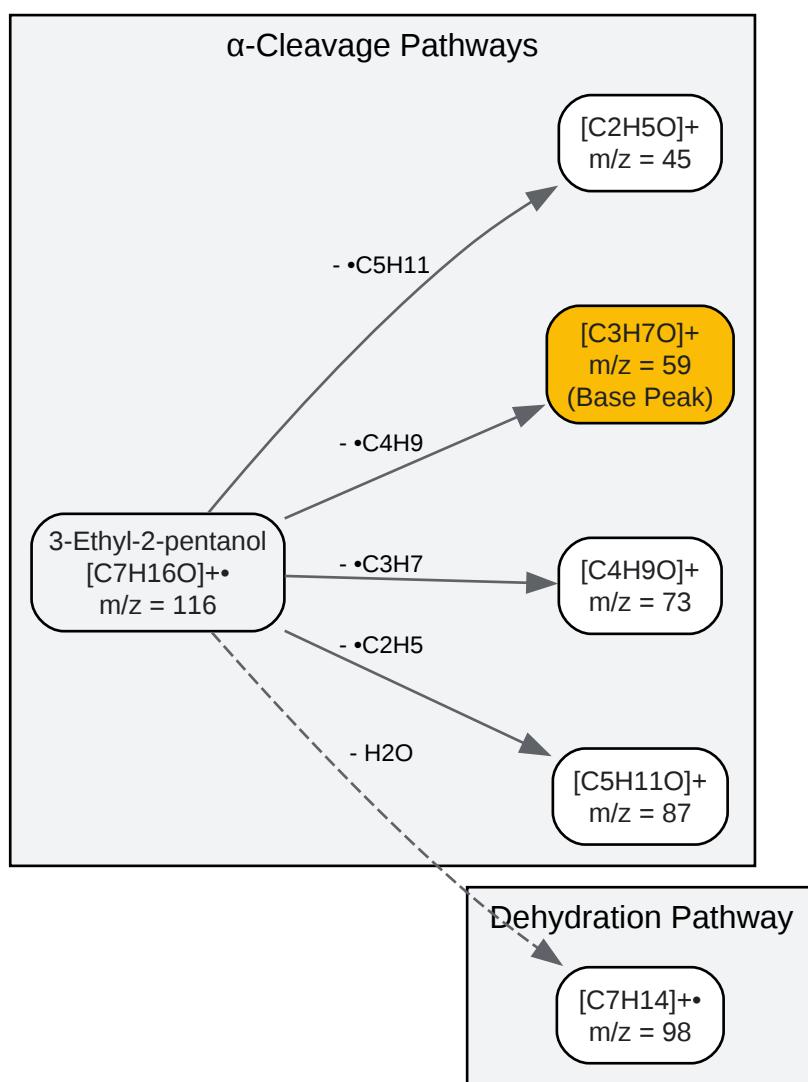
Proposed Fragmentation Mechanisms

The major observed peaks in the mass spectrum of **3-Ethyl-2-pentanol** can be attributed to specific alpha-cleavage events:

- Formation of m/z 87: Loss of an ethyl radical (•C₂H₅) from the molecular ion.
- Formation of m/z 73: Loss of a propyl radical (•C₃H₇) from the molecular ion.

- Formation of m/z 59 (Base Peak): This prominent peak results from the loss of a butyl radical ($\bullet\text{C}_4\text{H}_9$), which is the largest possible alkyl radical to be cleaved, leading to the most stable oxonium ion in this case.
- Formation of m/z 45: This characteristic fragment for secondary alcohols containing a methyl group attached to the carbinol carbon arises from the cleavage of the bond to the larger alkyl substituent.

A visual representation of these fragmentation pathways is provided below.



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Fragmentation pathway of **3-Ethyl-2-pentanol**.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

The following outlines a typical experimental protocol for the analysis of **3-Ethyl-2-pentanol** using GC-MS with electron ionization.

4.1. Sample Preparation

- Prepare a stock solution of **3-Ethyl-2-pentanol** in a high-purity volatile solvent (e.g., methanol or dichloromethane) at a concentration of 1 mg/mL.
- Perform serial dilutions of the stock solution to prepare working standards at concentrations appropriate for the instrument's sensitivity (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
- For unknown samples, dissolve a known weight of the sample in a suitable solvent to a final concentration within the calibrated range.

4.2. Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent GC-MS system or equivalent).
- Capillary Column: A non-polar or medium-polarity column is suitable (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm ID, 0.25 µm film thickness).

4.3. GC-MS Parameters

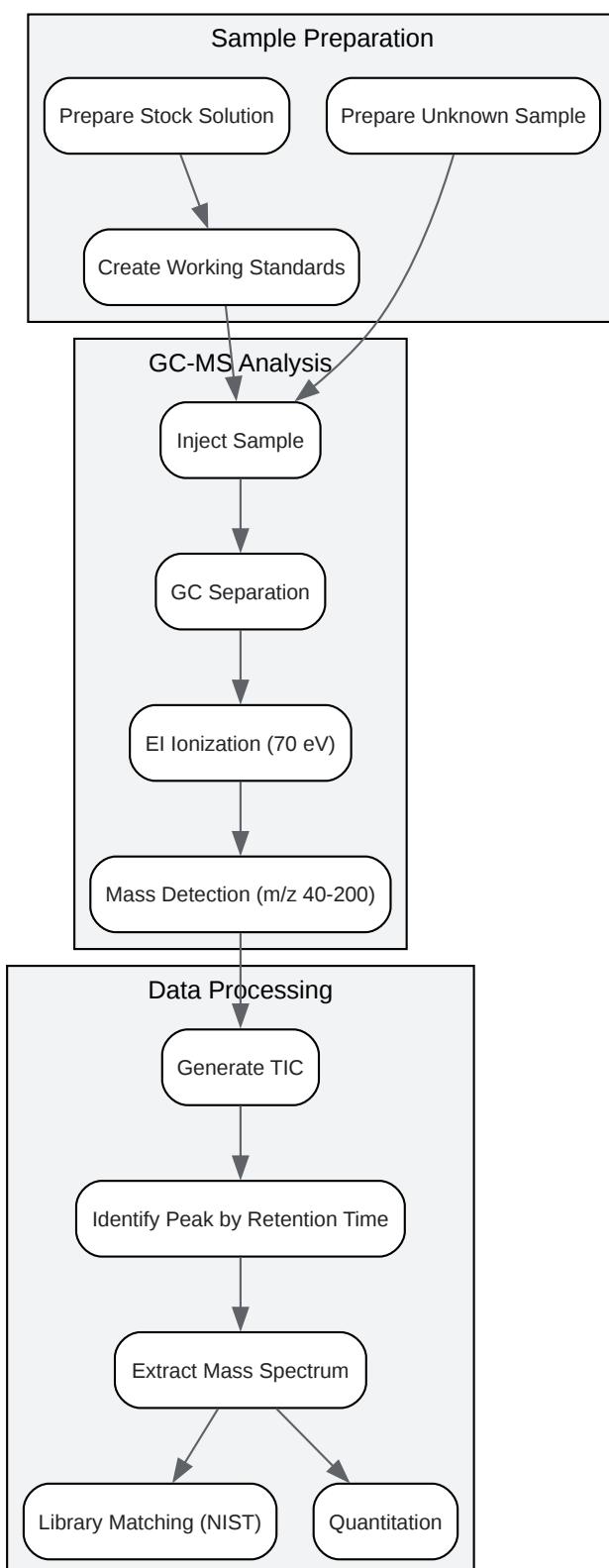
Parameter	Value
Gas Chromatograph	
Injection Volume	1 μ L
Injector Temperature	250 °C
Injection Mode	Split (e.g., 20:1 split ratio)
Carrier Gas	Helium
Flow Rate	1.0 mL/min (constant flow)
Oven Temperature Program	Initial: 50 °C, hold for 2 min Ramp: 10 °C/min to 200 °C Hold: 5 min at 200 °C
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI)
Ionization Energy	70 eV
Ion Source Temperature	230 °C
Quadrupole Temperature	150 °C
Mass Scan Range	m/z 40 - 200
Scan Rate	2 scans/sec
Solvent Delay	3 minutes

4.4. Data Analysis

- Acquire the total ion chromatogram (TIC) for each sample and standard.
- Identify the chromatographic peak corresponding to **3-Ethyl-2-pentanol** based on its retention time.
- Extract the mass spectrum for the identified peak.
- Compare the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST) to confirm the identity of the compound.

- Integrate the peak area of a characteristic ion (e.g., the base peak at m/z 59) for quantitative analysis.
- Construct a calibration curve from the analysis of the working standards and use it to determine the concentration of **3-Ethyl-2-pentanol** in unknown samples.

The workflow for this experimental protocol is illustrated in the diagram below.



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Experimental workflow for GC-MS analysis.

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References

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